Product packaging for Rosuvastatin Methylamine Salt(Cat. No.:)

Rosuvastatin Methylamine Salt

Cat. No.: B1165303
M. Wt: 512.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of HMG-CoA Reductase Inhibitors: A Chemical Perspective

The journey to discover HMG-CoA reductase inhibitors began with the identification of cholesterol's role in the development of atherosclerosis in the mid-19th and early 20th centuries. clinicalcorrelations.org However, it was not until the 1970s that a significant breakthrough occurred. In 1973, Japanese scientist Akira Endo, after screening thousands of fungal broths, discovered a potent HMG-CoA reductase inhibitor in Penicillium citrinum, which he named compactin (also known as mevastatin). clinicalcorrelations.org This was the first identified statin.

Following this discovery, researchers at Merck discovered another, more potent inhibitor from a fermentation broth of Aspergillus terreus in 1978, which was named mevinolin and later lovastatin. clinicalcorrelations.org These natural products laid the groundwork for the development of synthetic statins, including rosuvastatin (B1679574).

From a chemical perspective, statins act as competitive inhibitors of HMG-CoA reductase. e-lactancia.orgnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the cholesterol biosynthesis pathway. e-lactancia.orgnih.gov By blocking this enzyme, statins decrease the synthesis of cholesterol within liver cells. This reduction in intracellular cholesterol triggers an upregulation of LDL-receptor expression on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream. clinicalcorrelations.org

Chemical Structure and Stereochemistry of Rosuvastatin

Rosuvastatin is a dihydroxy monocarboxylic acid. nih.gov Its systematic IUPAC name is (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid. nih.govnih.gov The molecule is distinguished within the statin class by several unique structural features, including a sulfonamide group, making it one of the few statins to contain sulfur. wikipedia.orgresearchgate.net

The structure consists of a central pyrimidine (B1678525) ring substituted with a fluorophenyl group, an isopropyl group, and a methyl(methylsulfonyl)amino group. smolecule.com Attached to this heterocyclic core is the characteristic dihydroxy heptenoic acid side chain, which mimics the structure of the natural HMG-CoA substrate.

Stereochemistry is paramount to the function of rosuvastatin. The molecule possesses two chiral centers on the side chain at the C3 and C5 positions. The therapeutically active form is the single (3R, 5S) enantiomer. nih.govsmolecule.com This specific spatial arrangement of the hydroxyl groups is crucial for its high-affinity binding to the active site of the HMG-CoA reductase enzyme. researchgate.net The double bond in the heptenoic acid chain has an E-configuration. smolecule.com

Table 1: Chemical Properties of Rosuvastatin

Property Value Reference
Molecular Formula C₂₂H₂₈FN₃O₆S nih.gov
Molar Mass 481.54 g·mol⁻¹ wikipedia.orgnih.gov
IUPAC Name (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid nih.gov
CAS Number 287714-41-4 nih.gov
Key Features Contains a sulfonamide group; highly hydrophilic compared to other statins. nih.govwikipedia.orgresearchgate.net

Role of Salt Forms in Drug Development and Lifecycle Management

In pharmaceutical development, converting an active pharmaceutical ingredient (API) into a salt is a common and critical strategy. An estimated 50% of all drug molecules are administered as salts, highlighting the importance of this approach. nih.govpharmtech.com The primary goal of salt formation is to modulate the physicochemical properties of a drug to optimize its performance, manufacturability, and stability. pharmtech.com

Key properties that can be improved through salt formation include:

Solubility and Dissolution Rate: Many APIs are poorly soluble in water, which can limit their absorption in the body. Creating a salt form can significantly increase aqueous solubility and the rate at which the drug dissolves, potentially leading to improved bioavailability. nih.govdroracle.ai

Stability: Salt forms can be more chemically and physically stable than the free acid or free base form of a drug. This can lead to a longer shelf life and more consistent product quality. nih.govnumberanalytics.com

Manufacturability: Properties like crystallinity, melting point, and hygroscopicity (the tendency to absorb moisture) can be altered through salt selection. nih.gov A crystalline salt with a high melting point is often easier to handle, process, and formulate into a final dosage form than an amorphous or low-melting-point compound. nih.gov

Purification: Salt formation can be used as a purification step during synthesis. Crystallizing a salt can effectively remove impurities, leading to a higher purity final API. google.com

The process of "salt screening" involves creating a variety of different salts of a drug candidate and systematically evaluating their properties to select the optimal form for further development. pharmtech.com This decision can have a significant impact on the entire drug development lifecycle, from early formulation to commercial manufacturing. pharmtech.com

Specific Academic and Industrial Relevance of Rosuvastatin Methylamine (B109427) Salt

While the final marketed product is rosuvastatin calcium, the methylamine salt of rosuvastatin plays a crucial, albeit transient, role in its industrial synthesis. google.comwisdomlib.org The primary relevance of Rosuvastatin Methylamine Salt is as a key crystalline intermediate that facilitates the purification of the final API. google.comgoogle.com

The rosuvastatin calcium used in the final pharmaceutical formulation is an amorphous solid. google.comresearchgate.net Amorphous materials lack a long-range ordered crystal lattice and can be difficult to purify directly. The synthesis of rosuvastatin produces various impurities that must be removed to meet strict regulatory standards. mdpi.com

The industrial solution to this challenge involves a process where the rosuvastatin free acid is reacted with methylamine to form the this compound. google.comgoogle.com This salt has the advantageous property of being crystalline, unlike the final calcium salt. google.com This crystallinity allows for purification through recrystallization, a robust and scalable method for removing process-related impurities. google.comjustia.com Once the highly pure crystalline methylamine salt is obtained, it is converted into the sodium salt and then subsequently reacted with a source of calcium ions, like calcium chloride, to precipitate the final, highly pure amorphous rosuvastatin calcium. wisdomlib.orggoogle.com

Therefore, the industrial and academic significance of this compound lies not in any therapeutic application, but in its critical function as a purifiable intermediate. Its formation and subsequent crystallization are elegant chemical strategies to ensure the high purity and quality of the final amorphous drug substance. google.comjustia.com This intermediate is also used as an analytical reference standard for quality control purposes during the production of rosuvastatin. clearsynth.com

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₃H₃₃FN₄O₆S (or C₂₂H₂₈FN₃O₆S.CH₅N) nih.govclearsynth.com
Molecular Weight 512.6 g/mol nih.govclearsynth.com
IUPAC Name (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid;methanamine nih.gov
CAS Number 355805-96-8 nih.govlookchem.com
Physical Form Crystalline solid google.com
Primary Use Purifiable intermediate in the synthesis of Rosuvastatin Calcium. google.comwisdomlib.orggoogle.com

Properties

Molecular Formula

C22H28FN3O6S.CH5N

Molecular Weight

512.6

Origin of Product

United States

Solid State Chemistry and Polymorphism of Rosuvastatin Salt Forms

Polymorphism of Rosuvastatin (B1679574) Calcium Salt (Contextual for Methylamine (B109427) Salt)

Rosuvastatin is most commonly formulated as its calcium salt, which is known to exhibit polymorphism. The existence of different solid-state forms, including both crystalline and amorphous states, has significant implications for the drug's physicochemical properties.

Rosuvastatin Calcium exists in at least four crystalline forms, designated as A, B, B-1, and C, in addition to an amorphous form. rjptonline.orgwjpmr.comresearchgate.net

Form A is described as a pure, anhydrous crystalline compound. rjptonline.orgwjpmr.comresearchgate.net

Forms B and C are crystalline hydrates, meaning they incorporate water molecules into their crystal structure. rjptonline.orgwjpmr.comresearchgate.net

Form B-1 is a dehydrated version of a hydrated crystalline form. rjptonline.orgwjpmr.com

The amorphous form lacks the long-range molecular order characteristic of crystalline materials. While it often exhibits higher solubility, it can also have lower physical and chemical stability compared to its crystalline counterparts. rjptonline.orgresearchgate.net The amorphous nature of Rosuvastatin Calcium is confirmed by the absence of sharp peaks in its Powder X-ray Diffraction (PXRD) pattern and the lack of a distinct melting point in Differential Scanning Calorimetry (DSC) analysis. clearsynth.comresearchgate.net

The specific polymorphic form obtained is highly dependent on the conditions used during the crystallization process. Factors such as the choice of solvent, temperature, and the rate of cooling can direct the formation of a desired polymorph. For instance, crystalline Form A of Rosuvastatin Calcium can be prepared by dissolving the amorphous form in a heated mixture of water and an organic solvent like acetone (B3395972) or acetonitrile (B52724), followed by cooling to induce precipitation. bdg.co.nzresearchgate.net The preparation of Form C can be achieved through phase equilibration by suspending amorphous rosuvastatin calcium in an organic solvent that contains a small quantity of water. researchgate.net The careful control of these conditions is essential to consistently produce a specific solid-state form and to prevent unwanted polymorphic transformations during manufacturing and storage.

Solid-State Characterization of Rosuvastatin Methylamine Salt

This compound is another salt form of the parent acid, serving primarily as a purified intermediate in the synthesis of high-purity Rosuvastatin Calcium. google.com While its existence as a crystalline solid is established in patent literature, detailed public data on its solid-state characterization is not as extensively documented as that of the calcium salt. The following sections describe the standard analytical techniques used for such characterization.

Powder X-ray Diffraction (PXRD) is a fundamental technique for the analysis of crystalline solids. It provides a unique diffraction pattern based on the arrangement of atoms within the crystal lattice. This "fingerprint" allows for the identification of different polymorphic forms. For a crystalline sample of this compound, a PXRD analysis would yield a pattern of characteristic peaks at specific diffraction angles (2θ), confirming its crystallinity and distinguishing it from amorphous material or other salt forms. While patents describe the crystallization of this compound, specific PXRD peak data is not provided in the available public literature. google.com

Thermal analysis techniques are crucial for understanding the behavior of a compound as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. For this compound, a DSC thermogram would reveal thermal events such as melting (indicated by an endothermic peak), crystallization, and solid-state phase transitions. The melting point is a key characteristic of a crystalline compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate the temperature at which it begins to decompose and could also quantify the loss of residual solvents or water.

Publicly available, detailed DSC and TGA data specific to this compound are limited.

Spectroscopic methods provide information about the chemical structure and bonding within the molecule.

Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups within a molecule by measuring the absorption of infrared radiation. An FTIR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups, such as O-H (hydroxyl), N-H (amine), C=O (carbonyl), and S=O (sulfonamide) stretches. These spectra can help confirm the formation of the salt and detect polymorphic changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H NMR and ¹³C NMR spectra would confirm the molecular structure of the rosuvastatin and methylamine components of the salt. While some commercial suppliers note that NMR spectra are included with a purchase of this compound, this specific data is not detailed in publicly accessible scientific literature. bdg.co.nz

Co-crystallization Strategies for Rosuvastatin

Co-crystallization has emerged as a significant strategy to modify the physicochemical properties of rosuvastatin without altering its chemical structure. nih.gov This crystal engineering approach involves combining the API with a benign coformer molecule in a specific stoichiometric ratio to form a new crystalline solid. nih.gov

Design Principles for Rosuvastatin Co-crystals

The design of rosuvastatin co-crystals is primarily guided by the principles of supramolecular chemistry and crystal engineering, with a focus on hydrogen bonding. The selection of a suitable coformer is a critical step and is often based on the presence of complementary functional groups that can form robust intermolecular hydrogen bonds with rosuvastatin. nih.govresearchgate.net

Key design principles include:

Supramolecular Synthons : The formation of co-crystals relies on predictable patterns of intermolecular interactions known as supramolecular synthons. tbzmed.ac.ir For rosuvastatin, which contains hydroxyl and carboxylic acid groups, coformers with complementary functional groups like amides, carboxylic acids, or pyridines are often selected to form reliable heterosynthons (interactions between different functional groups). tbzmed.ac.irturkjps.org For instance, the carboxylic acid-amide heterosynthon is a common and robust interaction used in the design of pharmaceutical co-crystals. tbzmed.ac.ir

Hydrogen Bond Donors and Acceptors : According to Etter's rules of hydrogen bonding, the most acidic proton will interact with the most basic acceptor. The selection of coformers for rosuvastatin often involves identifying molecules that are good hydrogen bond donors and acceptors to ensure the formation of a stable co-crystal lattice. nih.gov

pKa Rule : The difference in the pKa values between the API (rosuvastatin) and the coformer can help predict whether a salt or a co-crystal will form. A large pKa difference (typically >3) often leads to proton transfer and salt formation, whereas a smaller difference favors the formation of a co-crystal through hydrogen bonding without significant proton transfer. google.com

"Generally Recognized As Safe" (GRAS) Coformers : For pharmaceutical applications, coformers are typically chosen from a list of substances that are considered safe for human consumption. nih.gov Amino acids, such as L-asparagine and L-glutamine, are attractive coformers due to their GRAS status and their ability to form zwitterions and participate in hydrogen bonding. turkjps.orgnih.govmdpi.com

Preparation Methods for Co-crystals (e.g., Solvent Evaporation, Slurry)

Several methods are employed for the preparation of rosuvastatin co-crystals, with the choice of method often influencing the resulting crystal form and its properties.

Solvent Evaporation : This is a widely used technique for producing rosuvastatin co-crystals. researchgate.netnih.gov It involves dissolving stoichiometric amounts of rosuvastatin and the coformer in a suitable solvent or solvent mixture. turkjps.orgnih.gov The solution is then allowed to evaporate slowly, leading to the co-crystallization of the two components. nih.gov For example, rosuvastatin-asparagine co-crystals have been successfully prepared by dissolving rosuvastatin calcium and L-asparagine in a methanol (B129727) and water mixture, followed by slow evaporation at room temperature. turkjps.orgnih.gov

Slurry Crystallization : This method involves suspending the API and coformer in a small amount of a solvent in which they are sparingly soluble. The suspension is stirred for a period, allowing for the gradual conversion of the initial solid forms into the more stable co-crystal.

Liquid-Assisted Grinding : This technique involves grinding the API and coformer together with a small amount of a liquid. The liquid acts as a catalyst for the co-crystal formation.

Reaction Crystallization : In some cases, co-crystals can be prepared by a reaction in which the co-crystal precipitates from the reaction mixture. For instance, rosuvastatin 2-aminopyrimidine (B69317) hemihydrate co-crystals have been prepared by adding 2-aminopyrimidine to a solution of rosuvastatin in toluene (B28343) and heating the mixture, followed by cooling to allow for precipitation. google.comgoogle.com

Characterization of Rosuvastatin Co-crystals (e.g., Rosuvastatin-Asparagine, Rosuvastatin-Glutamine)

The formation of new co-crystalline phases of rosuvastatin is confirmed through a variety of analytical techniques that probe the solid-state structure and properties of the material.

Rosuvastatin-Asparagine (RSC-C) and Rosuvastatin-Glutamine (RSC-G) Co-crystals have been synthesized and characterized, demonstrating improved physicochemical properties compared to the parent drug. researchgate.net

Powder X-ray Diffraction (PXRD) : This is a primary tool for identifying new crystalline forms. The PXRD patterns of rosuvastatin-asparagine co-crystals show unique diffraction peaks that are different from those of the individual components, confirming the formation of a new crystalline lattice. nih.govturkjps.orgnih.gov For example, rosuvastatin-asparagine co-crystals exhibit new characteristic peaks at 2θ values of 9.14°, 10.28°, and 20.85°, which are absent in the diffractograms of pure rosuvastatin calcium and asparagine. turkjps.orgnih.gov

Differential Scanning Calorimetry (DSC) : DSC is used to determine the thermal properties, such as the melting point, of the co-crystals. The formation of a co-crystal is often indicated by a single, sharp endothermic peak at a temperature different from the melting points of the individual components. tbzmed.ac.irmdpi.com For instance, the rosuvastatin-asparagine co-crystal shows a distinct endothermic peak at 127°C, which differs from the thermal events of rosuvastatin and asparagine. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify changes in the vibrational modes of functional groups upon co-crystal formation, particularly those involved in hydrogen bonding. nih.gov In the rosuvastatin-asparagine co-crystal, a broadening of the O-H stretching peak compared to pure rosuvastatin confirms the involvement of the hydroxyl group in hydrogen bonding. turkjps.orgnih.gov

Scanning Electron Microscopy (SEM) : SEM provides information about the morphology of the co-crystals. The formation of rosuvastatin-asparagine co-crystals results in a transformation from the irregular granular shape of rosuvastatin to a distinct, irregular, closely fitted crystalline structure. turkjps.orgnih.gov

Solubility and Dissolution Studies : A key objective of co-crystallization is to enhance the solubility and dissolution rate of poorly soluble drugs. The rosuvastatin-asparagine co-crystal demonstrated a significant increase in both solubility and dissolution rate compared to rosuvastatin calcium alone. nih.govresearchgate.netnih.gov

Below is an interactive data table summarizing the characterization data for Rosuvastatin-Asparagine co-crystals.

PropertyRosuvastatin Calcium (RSC)L-Asparagine (ASN)Rosuvastatin-Asparagine Co-crystal (RSC-C)
Morphology (SEM) Irregular granular particles turkjps.orgnih.govStick-shaped crystalline turkjps.orgnih.govIrregular closely fitted crystalline structure turkjps.orgnih.gov
Melting Point (DSC) Broad endotherm ~80.7°C and 217.9°C nih.govSharp endotherms at 116.1°C and 237.1°C nih.govSharp endotherm at 127°C nih.gov
PXRD Peaks (2θ) Single peak at 43.25° (amorphous) turkjps.orgnih.govPeaks at 11.85°, 17.70°, 18.23°, etc. turkjps.orgnih.govNew peaks at 9.14°, 10.28°, 20.85°, etc. turkjps.orgnih.gov
FTIR (O-H stretch) Sharp peak-Broadened peak turkjps.orgnih.gov

Differentiation Between Salt and Co-crystal Formation

Distinguishing between a salt and a co-crystal is crucial as it has regulatory and intellectual property implications. The primary difference lies in the nature of the intermolecular interaction: salts are formed by ionic bonds resulting from proton transfer, while co-crystals are formed by non-ionic interactions, primarily hydrogen bonds. tbzmed.ac.ir

Several analytical techniques are used to differentiate between the two:

Single Crystal X-ray Diffraction (SCXRD) : This is the definitive method for determining the exact positions of atoms within the crystal lattice. By locating the hydrogen atoms, it can be determined whether a proton has been transferred from the acidic group of one component to the basic group of the other. In a co-crystal of rosuvastatin with 2-aminopyrimidine, SCXRD analysis confirmed the absence of proton transfer, as the hydrogen atom remained on the carboxylic acid group of rosuvastatin. google.com

Spectroscopic Techniques (FTIR and Solid-State NMR) : Changes in the vibrational frequencies of the carboxylic acid and amine groups in FTIR can indicate the extent of proton transfer. In a salt, the carboxylate anion (COO-) and the protonated amine (NH3+) will have characteristic absorption bands that are different from the neutral carboxylic acid (COOH) and amine (NH2) groups in a co-crystal.

The pKa Rule : As mentioned earlier, the difference in pKa values (ΔpKa) between the API and the coformer is a useful guideline. A ΔpKa > 3 generally suggests salt formation, while a ΔpKa < 0 typically results in a co-crystal. The region between 0 and 3 is a gray area where either form may be present. google.com

Carbon-Oxygen Bond Lengths : In a carboxylic acid group (COOH), the C=O and C-O bond lengths are distinct. In a carboxylate anion (COO-), the two C-O bond lengths are nearly identical due to resonance. X-ray diffraction can measure these bond lengths, providing evidence for or against proton transfer. google.com

Amorphous Solid Dispersions of Rosuvastatin Salt Forms

Amorphous solid dispersions (ASDs) represent another strategy to improve the solubility and dissolution rate of poorly soluble drugs like rosuvastatin. wjpsonline.com An ASD consists of the amorphous drug dispersed in a carrier, typically a water-soluble polymer. wjpsonline.com

Rosuvastatin calcium can exist in an amorphous form, which has higher solubility but lower stability than its crystalline counterparts. researchgate.netnih.gov The formation of an ASD can help to stabilize the amorphous form of rosuvastatin and prevent its recrystallization during storage.

Key aspects of rosuvastatin ASDs include:

Carrier Selection : Water-soluble polymers such as polyethylene (B3416737) glycol (PEG) 4000 and poloxamers are commonly used as carriers for rosuvastatin solid dispersions. wjpsonline.com

Preparation Methods : The solvent evaporation method is frequently used to prepare rosuvastatin ASDs. This involves dissolving both the drug and the carrier in a common solvent, followed by removal of the solvent to obtain the solid dispersion. wjpsonline.com

Characterization : The amorphous nature of the drug within the dispersion is confirmed using techniques like PXRD, which will show the absence of sharp diffraction peaks characteristic of a crystalline material, and DSC, which will show a glass transition temperature instead of a melting point.

Performance : Rosuvastatin solid dispersions have been shown to significantly enhance the dissolution rate of the drug compared to the pure drug. wjpsonline.com

The table below summarizes findings from a study on rosuvastatin solid dispersions.

FormulationCarrierDrug:Carrier RatioKey Finding
F2PEG 40001:2Fastest drug release wjpsonline.com
-PoloxamerVariousAlso effective as a carrier wjpsonline.com

Analytical Data for this compound Not Publicly Available

Following a comprehensive search for scientific literature, no specific analytical methods or validation data were found for the chemical compound "this compound." The existing body of research predominantly focuses on Rosuvastatin Calcium, the active pharmaceutical ingredient in widely marketed cholesterol-lowering medications.

The request for an article detailing the analytical characterization and quality control of this compound, including specific chromatographic, spectrophotometric, and electrochemical techniques, as well as detailed method validation parameters, could not be fulfilled. The available scientific and technical literature does not provide the necessary data to generate a thorough and accurate article solely on this specific salt form.

While extensive data exists for Rosuvastatin Calcium, applying this information to this compound would not be scientifically accurate without specific studies on the methylamine salt itself. Different salt forms of a drug can exhibit variations in physical and chemical properties that may influence analytical method development and validation.

One source identifies this compound as an impurity of Rosuvastatin, providing its chemical formula (C₂₂H₂₈FN₃O₆S·CH₅N) and molecular weight (512.6 g/mol ), but offers no information on its analytical characterization or quality control.

Therefore, the creation of an article strictly adhering to the provided outline and focusing exclusively on this compound is not possible based on currently available public information.

Analytical Characterization and Quality Control of Rosuvastatin Methylamine Salt

Application in Process Monitoring and Intermediate Characterization

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for monitoring the formation and purity of Rosuvastatin (B1679574) Methylamine (B109427) salt. A well-developed HPLC method can effectively separate Ros-MA from starting materials, reagents, and process-related impurities. A patent for the purification of Rosuvastatin intermediates highlights the significance of controlling the purity of the methylamine salt (referred to as compound 4) to achieve high-purity Rosuvastatin Calcium nih.gov. The patent further discloses that the implementation of their purification process results in a high HPLC purity of the Rosuvastatin Methylamine salt, underscoring the utility of this technique in quality assessment.

The following interactive data table illustrates a representative set of HPLC parameters that could be employed for the purity analysis of this compound, based on common practices for analyzing Rosuvastatin and its intermediates researchgate.netunesp.br.

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile (B52724) and a buffered aqueous phase (e.g., phosphate (B84403) buffer) in a gradient or isocratic mode
Flow Rate1.0 mL/min
Detection Wavelength242 nm
Column Temperature30 °C
Injection Volume10 µL

Furthermore, the characterization of this compound extends beyond chromatographic purity. Spectroscopic techniques are invaluable for confirming the structural integrity of the intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of Ros-MA. While specific spectral data for the methylamine salt is not publicly available, analysis of the parent Rosuvastatin molecule provides insight into the expected chemical shifts. For instance, ¹H NMR of Rosuvastatin Calcium reveals characteristic signals for the aromatic protons of the fluorophenyl group, the isopropyl group, and the protons of the dihydroxy heptenoic acid side chain researchgate.net. In the case of Ros-MA, additional signals corresponding to the methylamine counter-ion would be expected.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Rosuvastatin Calcium shows characteristic absorption bands for O-H stretching of the hydroxyl groups, C=O stretching of the carboxylic acid, and C-F stretching of the fluorophenyl group researchgate.netspectrabase.comresearchgate.net. For this compound, one would expect to observe additional or shifted bands corresponding to the N-H vibrations of the methylammonium (B1206745) ion.

Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials researchgate.net. In the context of this compound, PAT tools can be implemented to monitor its crystallization process, which is a critical purification step. In-situ probes, such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy, can be used to monitor the concentration of the salt in solution in real-time, allowing for precise control over the crystallization endpoint and ensuring consistent crystal form and purity nih.gov.

The following interactive data table summarizes the key analytical techniques and their applications in the characterization and process monitoring of this compound.

Analytical TechniqueApplication in Process Monitoring and Intermediate Characterization
High-Performance Liquid Chromatography (HPLC/UPLC)- Determination of purity and impurity profile.
  • Monitoring reaction completion.
  • In-process control of crystallization.
  • Liquid Chromatography-Mass Spectrometry (LC-MS)- Identification of unknown impurities.
  • Confirmation of the molecular weight of the intermediate.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)- Structural elucidation and confirmation of the intermediate.
  • Identification of isomeric impurities.
  • Infrared (IR) Spectroscopy- Confirmation of functional groups.
  • Monitoring of polymorphic form during crystallization.
  • Process Analytical Technology (PAT) (e.g., in-situ FTIR/Raman)- Real-time monitoring of crystallization processes.
  • Control of critical process parameters to ensure consistent product quality.
  • Lack of Specific Research Data Precludes Detailed Analysis of this compound Stability and Degradation

    A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the stability and degradation pathways of this compound. While extensive forced degradation studies have been conducted on other forms of the drug, notably Rosuvastatin Calcium, similar detailed analyses for the methylamine salt are not present in the public domain. Consequently, a scientifically rigorous article adhering to the specified outline for this compound cannot be generated at this time.

    Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.

    The available body of research on rosuvastatin provides a thorough understanding of its degradation under various stress conditions, primarily focusing on the calcium salt. These studies have identified several degradation products and elucidated their structures using advanced analytical techniques. However, the stability of a pharmaceutical compound can be influenced by its salt form. Differences in physical properties such as solubility and hygroscopicity, as well as the chemical nature of the counter-ion, can potentially affect the degradation profile.

    Without specific studies on this compound, any discussion of its acidic, basic, oxidative, thermal, or photolytic degradation pathways would be speculative. Providing accurate and reliable information on the specific degradation products and their structural elucidation via mass spectrometry, as requested, is not possible without dedicated research on this particular salt form.

    Therefore, to maintain the principles of scientific accuracy and adhere strictly to the requested subject matter of "this compound," this article cannot be produced as outlined. Further research and publication of forced degradation studies specifically on this compound are necessary to provide the detailed and informative content required.

    Stability and Degradation Pathway Elucidation of Rosuvastatin Methylamine Salt

    Identification and Characterization of Degradation Products

    Chromatographic Separation of Degradants

    The separation of rosuvastatin (B1679574) from its degradation products is critical for ensuring the quality and stability of the active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose. These methods are capable of resolving a complex mixture of the parent drug and multiple degradants formed under various stress conditions.

    Forced degradation studies show that rosuvastatin is susceptible to degradation under acidic, oxidative, and photolytic conditions researchgate.net. The primary degradation products include the 5-oxo isomer, anti-isomer, and the lactone form of rosuvastatin chemicalpapers.comumw.edu.pl.

    Effective chromatographic separation is typically achieved on a C18 column. The choice of mobile phase is crucial for obtaining adequate resolution between the closely related structures of rosuvastatin and its degradants. Gradient elution is often preferred to resolve all impurities within a reasonable runtime. For instance, a stability-indicating UPLC method successfully separated rosuvastatin from three known impurities and six unknown degradation products using a gradient mixture of 0.1% trifluoroacetic acid and methanol (B129727) as the mobile phase.

    The following table summarizes typical chromatographic conditions used for the separation of rosuvastatin and its degradants.

    ParameterCondition 1 (UPLC)Condition 2 (HPLC)
    Stationary Phase Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)Octylsilane C8 (250 mm x 4.6 mm, 5 µm)
    Mobile Phase Solvent A: 0.1% Trifluoroacetic Acid in WaterSolvent B: Methanol (Gradient Elution)Methanol: Acetonitrile (B52724): Water (45:35:20, v/v/v) (Isocratic Elution)
    Flow Rate 0.3 mL/min1.0 mL/min
    Detection UV at 240 nmUV at 248 nm
    Column Temperature 30°C30°C
    Run Time 10 minutes< 15 minutes

    Stability-Indicating Analytical Method Development

    The development of a stability-indicating analytical method (SIAM) is a regulatory requirement for drug products. Such a method must be able to accurately quantify the active pharmaceutical ingredient without interference from any degradation products, impurities, or excipients. The development process for rosuvastatin involves subjecting the drug to forced degradation under stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines.

    These stress conditions typically include:

    Acid Hydrolysis: (e.g., 0.1 N to 1 N HCl)

    Base Hydrolysis: (e.g., 0.1 N to 1 N NaOH)

    Oxidative Degradation: (e.g., 3% to 30% H₂O₂)

    Thermal Degradation: (e.g., 60°C to 80°C)

    Photodegradation: (Exposure to UV and visible light)

    Studies on rosuvastatin show significant degradation under acidic and oxidative conditions, while it remains relatively stable under basic and neutral conditions researchgate.net. For example, under acid stress, four major unknown degradation products were observed, while oxidative stress produced two unknown degradants. The developed analytical methods were validated to be specific, linear, accurate, precise, and robust, ensuring their suitability for quality control and stability studies. The ability of the method to separate the drug peak from all degradation product peaks confirms its stability-indicating power.

    The table below outlines the results from a typical forced degradation study of Rosuvastatin.

    Stress ConditionReagent/ConditionObservation
    Acid Hydrolysis 0.2 M HClSignificant degradation observed, formation of multiple degradant peaks.
    Base Hydrolysis 1 N NaOHThe drug was found to be comparatively stable.
    Oxidative Degradation 0.5% H₂O₂Significant degradation with the formation of two major oxidative degradants.
    Thermal Degradation Heat at 80°CThe drug was found to be stable.
    Photolytic Degradation UV Light ExposureDegradation observed, indicating sensitivity to light.

    Influence of Solid-State Form on Degradation Kinetics

    The solid-state form of an active pharmaceutical ingredient, such as its crystalline or amorphous nature (polymorphism), can significantly impact its chemical stability and degradation kinetics. Different solid-state forms exhibit variations in their physical properties like molecular arrangement, lattice energy, and surface area, which in turn affect their reactivity.

    For rosuvastatin, several crystalline forms (A, B, B-1, C) and an amorphous form are known to exist researchgate.net. Research indicates that the amorphous form is generally more prone to chemical degradation compared to its crystalline counterparts. This increased reactivity is attributed to the higher molecular mobility and greater surface area of the amorphous state, which allows for more frequent interaction with environmental factors like moisture and oxygen.

    The conversion of rosuvastatin to its lactone form is a major degradation pathway chemicalpapers.comumw.edu.pl. The kinetics of this degradation can be influenced by the solid-state form. Crystalline forms, with their highly ordered and tightly packed molecular structure, can restrict the intramolecular reactions necessary for lactone formation, thus exhibiting slower degradation rates. In contrast, the disordered structure of the amorphous form may facilitate such chemical transformations.

    A kinetic study on the degradation of rosuvastatin to rosuvastatin-lactone found that the reaction follows first-order kinetics, with the rate being dependent on factors like temperature and the solvent system used chemicalpapers.comumw.edu.pl. While this particular study was conducted in solution, the principles apply to the solid state, where the "solvent" can be adsorbed moisture. Therefore, a stable crystalline form of Rosuvastatin Methylamine (B109427) Salt would be expected to exhibit superior stability and slower degradation kinetics compared to an amorphous or less stable polymorphic form.

    Solid-State FormKey CharacteristicsImplication for Stability & Degradation Kinetics
    Crystalline Ordered 3D lattice, lower molecular mobility, lower energy.Generally more stable, slower degradation rates. researchgate.net
    Amorphous Disordered structure, higher molecular mobility, higher energy.Generally less stable, more susceptible to chemical degradation, faster kinetics. researchgate.net

    Impurity Profiling and Control Strategies for Rosuvastatin Methylamine Salt

    Identification of Process-Related Impurities

    Process-related impurities are substances that are formed during the manufacturing process of the active pharmaceutical ingredient (API). These can originate from starting materials, intermediates, side reactions, or reagents used in the synthesis. synthinkchemicals.comgoogle.com

    The synthesis of Rosuvastatin (B1679574) is a multi-step process, which can lead to the formation of various impurities. These include isomers, by-products from side reactions, and unreacted intermediates. derpharmachemica.comgoogle.com One of the most notable process-related impurities is the Z-isomer of Rosuvastatin. The desired therapeutic product is the E-isomer, and the Z-isomer is considered an impurity that must be controlled. synthinkchemicals.com

    Other significant process-related impurities that have been identified include:

    5-Keto Acid Impurity: This impurity can form from the oxidation of a key intermediate during the synthesis or through air oxidation during storage. derpharmachemica.com

    Diastereomers: Due to the presence of chiral centers in the Rosuvastatin molecule, diastereomers such as the (3S, 5R)-isomer and the (3R, 5R)-isomer can be formed if the stereochemistry is not adequately controlled during the synthesis. derpharmachemica.comsynzeal.com The desired isomer is the (3R, 5S) configuration.

    Lactone Impurity: This can be formed as a by-product during synthesis. derpharmachemica.com

    Table 1: Key Process-Related Impurities of Rosuvastatin
    Impurity NameTypeSource
    Rosuvastatin Z-IsomerGeometric IsomerSide reaction during the Wittig reaction step of synthesis.
    5-Keto Acid ImpurityOxidation ProductOxidation of a synthetic intermediate or the final API. derpharmachemica.com
    (3S, 5R)-Isomer / (3R, 5R)-IsomerDiastereomerLack of stereochemical control during synthesis. derpharmachemica.comsynzeal.com

    Organic volatile chemicals used during the synthesis and purification of Rosuvastatin Methylamine (B109427) Salt that are not completely removed by manufacturing techniques are known as residual solvents. europa.eu Their presence is a quality and safety concern, and they are classified by the ICH based on their toxicity. europa.euuspnf.com

    Common solvents used in the manufacturing process of statins like Rosuvastatin include ethanol (B145695) and n-hexane. rjptonline.org Other solvents such as methanol (B129727), acetonitrile (B52724), tert-butanol, and toluene (B28343) may also be used in various steps. google.comresearchgate.net Control of these solvents is essential, and their levels in the final API must be below the limits specified in pharmacopoeias. uspnf.com Gas chromatography (GC), particularly with headspace analysis (HS-GC), is the most common technique for quantifying residual solvents. rjptonline.orgresearchgate.net

    Table 2: Examples of Residual Solvents in Pharmaceutical Manufacturing
    SolventICH ClassReason for Control
    n-HexaneClass 2Neurotoxicity. uspnf.comresearchgate.net
    AcetonitrileClass 2Toxicant. uspnf.com
    MethanolClass 2Toxicant. researchgate.net
    EthanolClass 3Low toxic potential. researchgate.net
    Acetone (B3395972)Class 3Low toxic potential. rjptonline.org

    Identification of Degradation Impurities

    Degradation impurities result from the chemical breakdown of the drug substance over time due to factors such as light, heat, humidity, acid, or base catalysis. wisdomlib.org Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods. wisdomlib.orgresearchgate.net

    For Rosuvastatin, studies have shown it is particularly susceptible to degradation under acidic and oxidative conditions. wisdomlib.org

    Acid Degradation: Under acidic stress, Rosuvastatin can degrade to form its corresponding methyl ester if methanol is present in the mobile phase during analysis. wisdomlib.orgresearchgate.net The primary degradation product is often the lactone form, created via intramolecular esterification. wisdomlib.orgresearchgate.net

    Oxidative Degradation: In the presence of oxidizing agents, a 5-keto acid impurity can be formed. derpharmachemica.com

    Photolytic Degradation: Exposure to light can also lead to the formation of specific degradation products. google.com

    Table 3: Major Degradation Impurities of Rosuvastatin
    Impurity NameStress ConditionFormation Pathway
    Rosuvastatin LactoneAcidic, ThermalIntramolecular esterification (cyclization) of the dihydroxy heptenoic acid side chain. derpharmachemica.comresearchgate.net
    Rosuvastatin Methyl EsterAcidic (in methanol)Esterification of the carboxylic acid group. wisdomlib.org
    5-Keto Acid ImpurityOxidativeOxidation of the secondary alcohol group on the side chain. derpharmachemica.com

    Analytical Methods for Impurity Quantification and Purity Assessment

    Ultra-High-Performance Liquid Chromatography (UHPLC) is a powerful technique for the separation and quantification of Rosuvastatin and its related substances. wisdomlib.orgnih.gov Its use of smaller particle size columns (typically under 2 µm) allows for faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. nih.govresearchgate.net

    A typical reversed-phase UHPLC method for Rosuvastatin impurity profiling utilizes a C18 column. wisdomlib.orgnih.gov The mobile phase often consists of a mixture of an acidic aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent like methanol or acetonitrile, run in either an isocratic or gradient elution mode. nih.govresearchgate.net This allows for the baseline separation of Rosuvastatin from all its known process-related and degradation impurities in a single chromatographic run. nih.govresearchgate.net Method validation according to ICH guidelines ensures that the method is linear, precise, accurate, and robust for its intended purpose. wisdomlib.org

    Table 4: Typical UHPLC Method Parameters for Rosuvastatin Impurity Profiling
    ParameterTypical Condition
    ColumnAcquity BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm). nih.govresearchgate.net
    Mobile PhaseMethanol and 0.025% Trifluoroacetic Acid (TFA) in water. nih.govresearchgate.net
    Elution ModeIsocratic or Gradient. nih.govresearchgate.net
    Flow Rate~0.5 mL/min. nih.govresearchgate.net
    Column Temperature~55 °C. nih.govresearchgate.net
    Detection WavelengthUV at 240 nm. nih.govresearchgate.net

    When a new, unknown impurity is detected during stability studies or process development, it must be identified. Preparative High-Performance Liquid Chromatography (preparative HPLC) is the method of choice for isolating these unknown impurities in sufficient quantities for structural elucidation. google.comresearchgate.net

    The process involves scaling up an analytical HPLC method to a larger column with a higher loading capacity. researchgate.net The sample containing the enhanced impurity (often from forced degradation studies) is injected, and fractions of the eluent are collected as they exit the detector. google.com The fractions corresponding to the impurity peak are combined, and the solvent is evaporated to yield the isolated impurity. google.com This purified substance can then be subjected to advanced spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to determine its chemical structure.

    Impurity Control and Management Strategies in Manufacturing

    The control and management of impurities in the manufacturing of Rosuvastatin Methylamine Salt are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). synthinkchemicals.com The manufacturing process of rosuvastatin is complex, involving multiple synthetic steps where process-related impurities and intermediates can be introduced. google.comwjpmr.com Effective impurity control strategies are therefore implemented throughout the manufacturing process, from raw material sourcing to the final crystallization of the methylamine salt.

    A significant focus in the manufacturing of this compound is the control of diastereoisomers. google.com These stereoisomers can be generated during the synthesis and are often difficult to separate due to their similar physicochemical properties to the desired product. Their presence can impact the final product's quality and therapeutic efficacy. google.com

    One key strategy for controlling diastereoisomeric impurities is through a specific purification process of the this compound intermediate. google.com This process involves recrystallization from a carefully selected solvent system under controlled temperature conditions. A common method employs a mixture of an alcohol solvent (such as methanol, ethanol, or isopropanol) and an ether solvent (like methyl tert-butyl ether). google.com This solvent combination, coupled with precise temperature control, facilitates the selective crystallization of the desired this compound isomer, leaving the unwanted diastereoisomers in the mother liquor. google.com

    The following table outlines a typical purification process for this compound, demonstrating the reduction of diastereoisomeric impurities.

    Table 1: Purification of this compound

    Step Parameter Value/Condition Purpose Result
    1. Dissolution Solvent System Ethanol and Purified Water To dissolve the crude this compound. Homogeneous solution
    2. Heating Temperature 45.0-50.0 °C To ensure complete dissolution and facilitate subsequent crystallization. Clear solution
    3. Anti-solvent Addition Anti-solvent Methyl tert-butyl ether To induce crystallization of the desired isomer. Precipitation of solids
    4. Cooling Temperature 0-10.0 °C To maximize the yield of the purified product. Crystalline slurry
    5. Filtration and Drying - Standard procedures To isolate and dry the purified crystals. Purified this compound
    Purity Analysis Initial Diastereoisomer Content Unspecified, but present - -
    Final Diastereoisomer Content 0.02% - High-purity product

    This data is based on a described purification process and serves as an illustrative example. google.com

    In addition to controlling diastereoisomers, manufacturing processes for this compound also address other potential impurities. These can include starting materials, by-products from side reactions, and degradation products. synthinkchemicals.com The control of these impurities is achieved through a combination of strategies:

    Raw Material Control: Ensuring the purity of starting materials and reagents is a fundamental step in minimizing the introduction of impurities into the manufacturing process.

    Process Parameter Optimization: Critical process parameters such as reaction temperature, time, pH, and solvent ratios are carefully controlled to favor the formation of the desired product and minimize the generation of by-products.

    In-process Controls: Analytical testing is performed at various stages of the manufacturing process to monitor the formation and removal of impurities. This allows for adjustments to be made in real-time to ensure the quality of the intermediates.

    Crystallization and Isolation: The final crystallization step of this compound is a critical purification step. The choice of solvent, cooling profile, and agitation can significantly impact the removal of impurities.

    Analytical Methodologies: Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are employed for the accurate detection and quantification of impurities. nih.govunesp.br These methods are crucial for ensuring that the final product meets the stringent purity requirements set by regulatory authorities. uniroma1.it

    The successful implementation of these control and management strategies is essential for the consistent production of high-purity this compound, which is a key intermediate in the synthesis of the final drug substance. google.com

    Advanced Formulation Science and Drug Delivery Considerations for Rosuvastatin

    Strategies for Solubility and Dissolution Rate Enhancement

    The primary challenge in the oral delivery of rosuvastatin (B1679574) is its poor solubility in gastrointestinal fluids nih.gov. Various techniques have been investigated to enhance its solubility and dissolution rate, thereby improving its therapeutic efficacy.

    Role of Salt Form (e.g., methylamine (B109427) salt vs. calcium salt)

    The selection of an appropriate salt form is a critical step in drug development, as it can significantly influence the physicochemical properties of the active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability.

    Rosuvastatin is commercially available as its calcium salt. Rosuvastatin calcium is sparingly soluble in aqueous buffers, with a reported solubility of approximately 0.33 mg/mL in water caymanchem.comresearchgate.net. This low solubility is a key factor contributing to its variable absorption and moderate bioavailability.

    Application of Co-crystals and Amorphous Solid Dispersions

    Beyond salt formation, other solid-state modification techniques like co-crystallization and the development of amorphous solid dispersions are prominent strategies for enhancing the solubility and dissolution of poorly water-soluble drugs like rosuvastatin.

    Co-crystals: Co-crystals are multi-component crystalline solids in which the API and a co-former are held together by non-covalent interactions, primarily hydrogen bonding. This approach can modify the physicochemical properties of the API without altering its chemical structure. Research has demonstrated that co-crystals of rosuvastatin calcium with generally recognized as safe (GRAS) co-formers, such as L-asparagine, can significantly improve its solubility and dissolution rate. For instance, rosuvastatin calcium-L-asparagine co-crystals have shown a nearly two-fold increase in both solubility and dissolution rate compared to the parent drug.

    Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the drug in its amorphous form within a hydrophilic polymer matrix. The amorphous state of a drug possesses higher free energy and thus exhibits greater apparent solubility and faster dissolution rates compared to its crystalline counterpart. Various polymers, including polyethylene (B3416737) glycol (PEG) 6000 and polyvinylpyrrolidone (B124986) (PVP) K30, have been utilized to prepare solid dispersions of rosuvastatin. Studies have shown that solid dispersions, particularly those prepared by the spray drying method with PVP K30, can lead to a significant enhancement in the solubility and dissolution of rosuvastatin.

    Table 1: Comparison of Solubility Enhancement Techniques for Rosuvastatin

    TechniqueCarrier/Co-formerMethodOutcome
    Co-crystals L-asparagineSolvent EvaporationNearly 2-fold increase in solubility and dissolution rate
    Solid Dispersion PEG 6000Fusion, Solvent EvaporationEnhanced dissolution
    Solid Dispersion PVP K30Spray DryingGreatest enhancement in solubility and fastest dissolution

    Development of Novel Drug Delivery Systems (Conceptual/Preclinical)

    To further improve the therapeutic profile of rosuvastatin, researchers are exploring novel drug delivery systems designed to bypass its absorption limitations or provide controlled release.

    Transdermal Drug Delivery Systems

    Transdermal drug delivery offers an alternative route of administration that avoids the gastrointestinal tract and first-pass metabolism, which could potentially enhance the bioavailability of rosuvastatin. Preclinical studies have explored the development of transdermal patches for rosuvastatin calcium. These patches are typically formulated with polymers like HPMC and PVP, along with plasticizers and permeation enhancers. Research has shown that rosuvastatin can be successfully formulated into transdermal patches that exhibit good physical characteristics and in vitro drug release profiles. Skin irritation studies have also suggested that these patches are compatible with the skin.

    Sustained Release Formulations

    Sustained-release oral formulations of rosuvastatin are being developed to maintain therapeutic drug concentrations over an extended period, which can improve patient compliance and potentially reduce side effects. These formulations are often designed as matrix tablets using hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC) K4M and Sodium Carboxymethyl Cellulose (SCMC). By varying the concentration of these polymers, the drug release rate can be modulated. Factorial design studies have been employed to optimize these formulations to achieve a release profile similar to that of marketed immediate-release products but over a prolonged duration. The mechanism of drug release from these matrix tablets is often found to be a combination of diffusion and polymer erosion (non-Fickian diffusion).

    Table 2: Research on Sustained Release Formulations of Rosuvastatin

    Polymer SystemFormulation TypeRelease KineticsRelease Mechanism
    HPMC K4M and SCMCMatrix TabletsZero-orderNon-Fickian Diffusion

    Excipient Compatibility Studies

    Ensuring the compatibility of the API with various excipients is a fundamental aspect of formulation development. For rosuvastatin calcium, compatibility studies have been conducted with a range of commonly used pharmaceutical excipients. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffractometry (XRPD) are employed to detect any potential physical or chemical interactions between the drug and the excipients.

    Studies have shown that rosuvastatin calcium is compatible with a variety of excipients, including:

    Diluents: Mannitol, Microcrystalline Cellulose (MCC), Lactose, Dicalcium Phosphate (B84403)

    Superdisintegrants: Sodium Starch Glycolate, Croscarmellose Sodium, Crospovidone

    Wetting Agents: PEG 6000, Tween 80, Sodium Lauryl Sulfate

    Binders and Polymers: Starch, Carbopol

    These studies are crucial for selecting appropriate excipients that will not compromise the stability and performance of the final dosage form researchgate.net.

    Formulation Design and Optimization Methodologies (e.g., Factorial Design)

    Information regarding the application of factorial design and other optimization methodologies specifically for Rosuvastatin Methylamine Salt is not available in the current scientific literature. Research in this area would be necessary to determine the critical formulation parameters and their impact on the final product's performance.

    Future Research Directions in Rosuvastatin Salt Chemistry and Pharmaceutical Development

    Exploration of Novel Rosuvastatin (B1679574) Salt Forms

    The investigation into new salt forms of rosuvastatin is a key area for future research. The physicochemical properties of a drug, such as solubility, stability, and bioavailability, can be significantly influenced by its salt form. While Rosuvastatin Calcium is well-established, the potential advantages of alternative salts, including the methylamine (B109427) salt, warrant further investigation.

    Future research in this area should focus on:

    Systematic Salt Screening: A comprehensive screening of rosuvastatin with a wide range of counter-ions, including organic amines like methylamine, should be undertaken. This would aim to identify new salt forms with improved properties.

    Physicochemical Characterization: Each new salt form, including Rosuvastatin Methylamine Salt, should be thoroughly characterized to determine its solubility, dissolution rate, hygroscopicity, and solid-state stability.

    Polymorphism Studies: Investigation into the crystalline and amorphous forms of novel rosuvastatin salts is crucial. Different polymorphic forms can exhibit distinct physical properties that impact manufacturing and bioavailability. For instance, various crystalline forms of Rosuvastatin Calcium have been identified, highlighting the importance of such studies for any new salt.

    Advanced Analytical Techniques for Comprehensive Characterization

    The development and validation of advanced analytical methods are essential for the comprehensive characterization of rosuvastatin salts. While techniques like High-Performance Liquid Chromatography (HPLC) are widely used, future research should incorporate more sophisticated methods.

    Key areas for advancement include:

    Solid-State NMR (ssNMR): This technique can provide detailed information about the crystal structure and intermolecular interactions within different salt forms of rosuvastatin.

    Advanced Mass Spectrometry (MS) Techniques: High-resolution mass spectrometry can be employed for the precise identification and quantification of rosuvastatin and its related impurities, including other salt forms.

    Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal stability and solid-state transitions of new rosuvastatin salts.

    A review of current analytical methods for rosuvastatin reveals a heavy reliance on HPLC coupled with UV or mass spectrometry detection. unesp.brnih.govnih.govsemanticscholar.org The future direction should be towards the adoption of a multi-technique approach for a more holistic characterization.

    Table 1: Advanced Analytical Techniques for Rosuvastatin Salt Characterization

    TechniqueApplication in Rosuvastatin Salt ResearchPotential Insights
    Solid-State NMR (ssNMR)Elucidation of crystal packing and molecular conformations.Understanding of polymorphism and stability.
    High-Resolution Mass Spectrometry (HRMS)Accurate mass determination and structural elucidation of impurities and degradation products.Improved purity profiling and safety assessment.
    Differential Scanning Calorimetry (DSC)Determination of melting points, phase transitions, and purity.Assessment of thermal stability and solid-state form identification.
    Thermogravimetric Analysis (TGA)Evaluation of thermal decomposition and solvent/water content.Information on stability and hydration states.
    Powder X-Ray Diffraction (PXRD)Identification of crystalline phases and degree of crystallinity.Crucial for polymorphism screening and quality control.

    Deeper Mechanistic Studies on Preclinical Pharmacological Actions

    While the primary mechanism of rosuvastatin in inhibiting HMG-CoA reductase is well-understood, further preclinical studies are needed to explore the nuanced pharmacological effects of different salt forms. nih.govfda.gov These studies could reveal subtle but significant differences in their biological activity.

    Future preclinical research should investigate:

    Cellular Uptake and Efflux: Comparative studies on the transport of different rosuvastatin salts across cell membranes, particularly in hepatocytes, could provide insights into potential differences in bioavailability and efficacy.

    Enzyme Inhibition Kinetics: Detailed kinetic studies to compare the inhibitory potency of various rosuvastatin salts on HMG-CoA reductase.

    Pleiotropic Effects: Investigation into the potential differential effects of various rosuvastatin salts on pathways beyond cholesterol synthesis, such as anti-inflammatory and antioxidant actions. nih.govnih.gov

    Sustainable and Scalable Synthetic Processes for Rosuvastatin Salts

    The development of environmentally friendly and cost-effective synthetic routes for rosuvastatin and its salts is a critical area for future research. Current synthetic methods can be complex and may involve hazardous reagents. researchgate.netwjpmr.com

    Future efforts should be directed towards:

    Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of rosuvastatin synthesis.

    Enzymatic Synthesis: Exploring the use of enzymes to catalyze key steps in the synthesis of the rosuvastatin side chain, which could lead to higher stereoselectivity and milder reaction conditions. nih.gov

    Continuous Flow Chemistry: The application of continuous manufacturing processes can offer improved efficiency, safety, and scalability compared to traditional batch processes.

    Innovations in synthesis have included methods to reduce by-products and avoid expensive reagents, which are important for both economic and environmental sustainability. patsnap.com

    Application of Computational Methods in Drug Design and Formulation of Rosuvastatin Salts

    Computational modeling and simulation are powerful tools that can accelerate the discovery and development of new rosuvastatin salt forms and formulations. dokumen.pub

    Future applications of computational methods include:

    Salt Screening and Selection: In silico prediction of the physicochemical properties of different rosuvastatin salts to guide experimental work and prioritize promising candidates.

    Molecular Modeling: Simulation of the interactions between rosuvastatin and its counter-ions to understand the factors governing crystal packing and stability.

    Formulation Design: The use of computational tools to predict the performance of different formulations of rosuvastatin salts, such as dissolution profiles and stability, can aid in the development of optimized drug delivery systems. jmchemsci.comekb.egresearchgate.net

    By leveraging these computational approaches, researchers can streamline the development process, reducing the time and cost associated with bringing new and improved rosuvastatin therapies to market.

    Q & A

    Basic: How to design a repeated dose toxicity study for Rosuvastatin Methylamine Salt in preclinical models?

    Methodological Answer:
    A repeated dose toxicity study should include:

    • Dose selection : Use salt-corrected equivalent doses (e.g., 15, 40, and 100 mg/kg in Wistar rats) to account for molecular weight differences between the salt and free acid forms .
    • Parameters measured : Monitor toxicokinetics (plasma concentration-time profiles), histopathology, organ weights, and biochemical markers (e.g., liver/kidney function).
    • Control groups : Include vehicle and untreated controls to isolate compound-specific effects.
    • Duration : Align with regulatory guidelines (e.g., 28-day or 90-day protocols).

    Table 1 : Example Study Design from Ethanolamine Salt Analogues

    Dose (mg/kg)DurationKey Endpoints
    1528 daysPlasma AUC, ALT/AST levels
    4028 daysRenal histopathology
    10028 daysMortality, organ weight changes

    Advanced: How to resolve discrepancies in solubility data across studies for environmental fate modeling?

    Methodological Answer:

    Validate data sources : Cross-reference experimental conditions (pH, temperature, ionic strength) from original studies .

    Assess measurement techniques : Compare methods like shake-flask vs. potentiometric titration for consistency.

    Apply consistency checks : Use thermodynamic models (e.g., Extended Aerosols and Inorganics Model) to reconcile conflicting solubility values under varying environmental conditions .

    Document applicability ranges : Clearly state limitations (e.g., "Data valid for pH 5–8 only") to guide model parameterization .

    Basic: What are optimal synthetic routes for this compound?

    Methodological Answer:

    • Route 1 : Hofmann rearrangement of acetamide with bromine gas, followed by salt formation with methylamine .
    • Route 2 : Direct reaction of formaldehyde with ammonium chloride to form methylamine hydrochloride, then neutralization with Rosuvastatin free acid .

    Table 2 : Reaction Conditions Comparison

    MethodTemperatureYieldPurity Assessment
    Hofmann Rearrangement0–5°C65%HPLC, NMR
    Formaldehyde-Ammonium25°C72%Elemental Analysis

    Advanced: How to evaluate thermal stability of this compound under simulated environmental conditions?

    Methodological Answer:

    Accelerated aging studies : Expose samples to 40–70°C (mimicking protostellar or industrial storage conditions) and monitor degradation via FTIR or mass spectrometry .

    Kinetic analysis : Calculate activation energy (e.g., 50–70 kJ/mol for carbamate formation in methylamine systems) to predict shelf-life .

    Stress testing : Combine thermal and UV exposure to assess synergistic degradation pathways .

    Basic: What parameters are critical for environmental risk assessment of this compound?

    Methodological Answer:

    • Ecotoxicity testing : Use standardized assays (e.g., OECD 201/202) with algae (Selenastrum capricornutum) and daphnia to determine EC50/LC50 values .
    • Partition coefficients : Measure log Kow and soil sorption (Kd) to predict bioaccumulation potential.
    • Degradation studies : Assess hydrolysis/photolysis rates under varying pH and light conditions .

    Table 3 : Example Algal Toxicity Data (Calcium Salt Analogues)

    SpeciesEC50 (μg/L)Test Duration
    Microcystis aeruginosa12.572 hours
    Selenastrum capricornutum8.396 hours

    Advanced: How to address contradictions in toxicokinetic data between in vitro and in vivo models?

    Methodological Answer:

    Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro hepatic clearance data to in vivo absorption rates .

    Interspecies scaling : Apply allometric principles (e.g., body surface area adjustments) to reconcile rodent vs. human metabolic rates .

    Saturable transport analysis : Test for nonlinear kinetics in enterocyte/hepatocyte uptake assays to explain dose-dependent discrepancies .

    Basic: What characterization methods ensure purity and identity of this compound?

    Methodological Answer:

    • Spectroscopy : Use ¹H/¹³C NMR for structural confirmation and HPLC for purity (>98%) .
    • Elemental analysis : Match C, H, N percentages to theoretical values (±0.4% tolerance) .
    • Thermal analysis : DSC/TGA to confirm melting point and decomposition behavior .

    Advanced: How to design interdisciplinary studies linking salt stability to pharmacological activity?

    Methodological Answer:

    Multi-physics modeling : Combine molecular dynamics (salt dissociation rates) with pharmacodynamic models (HMG-CoA reductase inhibition) .

    In situ monitoring : Use Raman spectroscopy to track salt dissociation in real-time during cell-based assays .

    Correlation analysis : Statistically link stability metrics (e.g., Arrhenius degradation constants) to IC50 shifts in enzyme inhibition assays .

    Basic: What statistical approaches validate reproducibility in pharmacological assays?

    Methodological Answer:

    • Power analysis : Determine sample size (n ≥ 6) to achieve 80% power with α = 0.05 .
    • Blinding : Randomize treatment groups and use double-blinding for endpoint assessments .
    • Control charts : Monitor inter-assay variability using reference standards in each experiment .

    Advanced: How to model methylamine coordination effects on Rosuvastatin’s physicochemical properties?

    Methodological Answer:

    Computational chemistry : Perform DFT calculations to map methylamine-metal ion interactions (e.g., Li+ coordination in lithium thiocyanate systems) .

    Solubility parameter matching : Use Hansen solubility parameters to predict miscibility in polar solvents .

    Vapor pressure studies : Measure salt-specific vapor pressure depression to infer coordination strength .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.